Rel-1-(3-(((1R,2R)-2-hydroxycyclohexyl)oxy)phenyl)ethan-1-one
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Overview
Description
Rel-1-(3-(((1R,2R)-2-hydroxycyclohexyl)oxy)phenyl)ethan-1-one is a complex organic compound that features a cyclohexyl group, a phenyl group, and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-1-(3-(((1R,2R)-2-hydroxycyclohexyl)oxy)phenyl)ethan-1-one typically involves the following steps:
Formation of the Cyclohexyl Group: The cyclohexyl group can be synthesized through hydrogenation of benzene in the presence of a suitable catalyst.
Attachment of the Hydroxy Group: The hydroxy group is introduced via hydroxylation reactions, often using reagents like osmium tetroxide or potassium permanganate.
Formation of the Phenyl Group: The phenyl group is usually derived from benzene through electrophilic aromatic substitution reactions.
Coupling of the Ethanone Moiety: The ethanone moiety is introduced through Friedel-Crafts acylation, using acetyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Rel-1-(3-(((1R,2R)-2-hydroxycyclohexyl)oxy)phenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid using oxidizing agents like chromium trioxide or potassium dichromate.
Reduction: The ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium dichromate in sulfuric acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogenation using chlorine or bromine, nitration using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Rel-1-(3-(((1R,2R)-2-hydroxycyclohexyl)oxy)phenyl)ethan-1-one would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interaction with Receptors: Modulating receptor signaling pathways.
Alteration of Cellular Processes: Affecting cell proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Rel-1-(3-(((1R,2R)-2-hydroxycyclohexyl)oxy)phenyl)ethan-1-one can be compared to similar compounds such as:
1-(3-((2-Hydroxycyclohexyl)oxy)phenyl)ethan-1-one: Lacks the stereochemistry of the cyclohexyl group.
1-(3-((Cyclohexyl)oxy)phenyl)ethan-1-one: Lacks the hydroxy group on the cyclohexyl ring.
1-(3-((2-Hydroxycyclohexyl)oxy)phenyl)propan-1-one: Has a propanone moiety instead of an ethanone moiety.
These comparisons highlight the unique structural features and potential functional differences of this compound.
Properties
Molecular Formula |
C14H18O3 |
---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
1-[3-[(1R,2R)-2-hydroxycyclohexyl]oxyphenyl]ethanone |
InChI |
InChI=1S/C14H18O3/c1-10(15)11-5-4-6-12(9-11)17-14-8-3-2-7-13(14)16/h4-6,9,13-14,16H,2-3,7-8H2,1H3/t13-,14-/m1/s1 |
InChI Key |
VZNNCVGMFMKWQE-ZIAGYGMSSA-N |
Isomeric SMILES |
CC(=O)C1=CC(=CC=C1)O[C@@H]2CCCC[C@H]2O |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OC2CCCCC2O |
Origin of Product |
United States |
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